Dynorphin A is classified as an endogenous opioid peptide, which means it is naturally produced in the body. It is synthesized in the brain and spinal cord and is known for its role in modulating pain and emotional responses. The specific compound Dynorphin A (1-10) is a truncated form of the full-length Dynorphin A peptide, which consists of 17 amino acids. This particular segment retains significant biological activity while allowing for easier study and manipulation in research settings.
The synthesis of Dynorphin A (1-10) typically employs solid-phase peptide synthesis techniques. In this method, amino acids are sequentially added to a solid support, allowing for the formation of peptide bonds while minimizing side reactions.
These methods allow for high yields and purity of Dynorphin A (1-10), facilitating its use in pharmacological studies .
The molecular structure of Dynorphin A (1-10) consists of a sequence of ten amino acids with specific stereochemistry that is crucial for its interaction with opioid receptors. The structure can be represented as follows:
This sequence includes key residues that contribute to its binding affinity and potency at the kappa-opioid receptor. The three-dimensional conformation of this peptide can be influenced by factors such as solvent conditions and the presence of cyclic structures in analogs .
Dynorphin A (1-10) can participate in various chemical reactions that modify its structure or enhance its biological activity:
Dynorphin A (1-10) exerts its effects primarily through agonistic action on kappa-opioid receptors located in the central nervous system. The mechanism involves:
Studies have shown that modifications at specific residues can significantly alter the potency and selectivity for kappa-opioid receptors, indicating the importance of structural integrity for biological function .
Dynorphin A (1-10) has several applications in scientific research:
Dynorphin A (1-10) TFA binds selectively to the κ-opioid receptor (KOP) through specific interactions with extracellular loop 2 (EL2), a critical domain for ligand recognition and receptor activation. This binding occurs via electrostatic and hydrophobic contacts between the peptide's N-terminal "message" sequence (Tyr-Gly-Gly-Phe) and EL2 residues, stabilizing the receptor's active conformation. Molecular studies reveal that Dynorphin A (1-10) adopts a helical structure upon binding, enhancing its affinity for KOP over other opioid receptors. This interaction inhibits adenylyl cyclase activity, reducing intracellular cAMP levels and modulating neuronal excitability [1] [2] [8].
Binding affinity of Dynorphin A (1-10) varies significantly across species due to structural differences in KOP. In guinea pig brain, it shows high affinity (Ki = 0.128 nM) using [³H]bremazocine binding assays, while in human recombinant receptors (HEK cells), Ki values range from 0.05 to 40 nM. Amphibian and frog models exhibit lower affinity (Ki = 300 nM), highlighting evolutionary divergence in KOP structure [1].
Table 1: Comparative Binding Affinity (Ki) of Dynorphin A Across Species
Organism | Tissue/Cell Line | Ki Value | Ligand Used |
---|---|---|---|
Guinea pig | Brain | 0.128 nM | [³H]bremazocine |
Human | HEK (recombinant) | 0.05 nM | [³H]diprenorphine |
Human | Placenta | 300 nM | [³H]bremazocine |
Monkey | Brain | 0.25 nM | [³H]DPDPE |
Frog | Brain | 200 nM | [³H]ethylketocyclazocine |
Dynorphin A (1-10) TFA non-competitively inhibits NMDA receptor currents with an IC₅₀ of 42.0 μM in rat trigeminal neurons. This voltage-independent antagonism occurs through direct binding to the NMDA receptor's glycine modulatory site, blocking ion flux without affecting receptor desensitization. Unlike full-length dynorphins, the truncated (1-10) fragment lacks strong voltage sensitivity, enabling consistent inhibition across membrane potentials (-80 mV to +60 mV) [1] [8] [5].
Table 2: NMDA Current Inhibition by Dynorphin Fragments
Dynorphin Fragment | IC₅₀ (μM) | Voltage Dependence | Mechanism |
---|---|---|---|
Dynorphin A (1-32) | 0.26 | Low | Allosteric pore block |
Dynorphin A (1-10) | 42.0 | None | Glycine site antagonism |
Dynorphin A (2-13) | >100 | Variable | Weak/no inhibition |
Dynorphin A (1-10) mediates bidirectional crosstalk between KOP and NMDA pathways. By co-activating KOP and inhibiting NMDA receptors, it suppresses presynaptic glutamate release in hippocampal perforant path synapses, reducing excitatory postsynaptic currents (EPSCs) by 21–41%. This dual modulation disrupts long-term potentiation (LTP) and synaptic plasticity, particularly in stress-responsive circuits. The peptide's N-terminal tyrosine is essential for KOP binding but dispensable for NMDA antagonism, enabling pathway-specific effects [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7